Formononetin-B-D-glucuronide sodium salt
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Overview
Description
Synthesis Analysis
The synthesis of water-soluble derivatives of formononetin, such as Formononetin-B-D-glucuronide sodium salt, typically involves sulfonation reactions. These derivatives retain the beneficial bioactivities of formononetin while exhibiting improved water solubility, which is critical for various applications. For example, sodium formononetin-3'-sulphonate (Sul-F) is synthesized through sulfonation, demonstrating favorable water solubility and lipid-lowering activities (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of formononetin derivatives, including its sodium salt forms, has been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction analysis revealed the crystal structure of a water-soluble derivative, indicating the presence of sodium atoms coordinated with oxygen atoms from water molecules, hydroxyl groups, and sulfo-groups, forming a Na–O coordinated network. This coordination leads to a three-dimensional network supported by aromatic π···π stacking interactions and hydrogen bonding (Wang & Zhang, 2011).
Chemical Reactions and Properties
Formononetin and its derivatives undergo various chemical reactions that influence their biological activities and applications. The synthesis processes, such as sulfonation, lead to derivatives with enhanced solubility and biological properties. The reactivity and stability of these compounds are essential for their efficacy and potential as therapeutic agents.
Physical Properties Analysis
The physical properties of Formononetin-B-D-glucuronide sodium salt, such as solubility, play a significant role in its biological applications. The enhanced water solubility of its derivatives, like Sodium formononetin-3'-sulphonate, facilitates their use in biomedical applications, offering potential advantages in drug delivery and pharmacokinetics (Wang et al., 2009).
Scientific Research Applications
Biological Effects and Therapeutic Potential
Formononetin, from which Formononetin-B-D-glucuronide sodium salt is derived, is known for its broad spectrum of physiological benefits attributed to its phytoestrogenic properties. Research has highlighted its potential in the development of products across various industries, including food, medicine, and cosmetics. Specifically, in the medical field, formononetin has shown promise in the prevention and treatment of several diseases, such as cancer, obesity, and neurodegenerative diseases (Dutra, Espitia, & Batista, 2021).
Anticancer Potentials
The anticancer properties of formononetin have been extensively studied. It demonstrates antitumorigenic properties both in vitro and in vivo by modulating numerous signaling pathways. These include inducing cell apoptosis through intrinsic pathways involving Bax, Bcl-2, and caspase-3 proteins, arresting cell cycle, suppressing cell proliferation, and inhibiting cell invasion. Moreover, co-treatment with chemotherapy drugs enhances the anticancer potential through a synergistic effect, highlighting formononetin's role in chemoprevention and chemotherapy (Tay et al., 2019).
Neuroprotection Pathways
Formononetin exhibits significant neuroprotective functions, potentially preventing and treating neurological diseases such as traumatic brain injury, spinal cord injury, ischemic stroke, and Alzheimer’s disease. Its pharmacological effects include antioxidative, antihypertensive, antitumor, and anti-infective properties, making it a novel candidate for developing drugs targeting the central nervous system (Ma & Wang, 2022).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIBOZXVZLENRZ-DAZJWRSOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formononetin-B-D-glucuronide sodium salt |
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